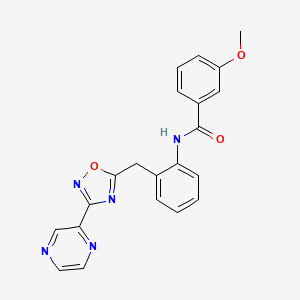

3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3/c1-28-16-7-4-6-15(11-16)21(27)24-17-8-3-2-5-14(17)12-19-25-20(26-29-19)18-13-22-9-10-23-18/h2-11,13H,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMRYNBVABYBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a methoxy group, a phenyl ring, and a pyrazin-2-yl moiety linked through an oxadiazole. Its molecular formula is C19H20N4O2, and it has a molecular weight of 336.39 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Many derivatives of oxadiazoles have shown promising results against different cancer cell lines. For instance, compounds with similar oxadiazole structures have demonstrated significant antiproliferative effects against breast cancer (MCF-7) and lung cancer cell lines (A549), with IC50 values often in the low micromolar range .

- Antimicrobial Activity : The presence of pyrazine and oxadiazole rings in related compounds has been associated with enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown that derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer proliferation and survival pathways.

- Induction of Apoptosis : Certain derivatives have been shown to promote apoptosis in cancer cells through the activation of intrinsic pathways.

- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities that protect cells from oxidative stress, which is a significant contributor to cancer progression .

Antiproliferative Studies

A study evaluated the antiproliferative effects of various oxadiazole derivatives on MCF-7 and A549 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 3.1 µM against MCF-7 cells, suggesting potent anticancer activity .

Antimicrobial Studies

Another investigation focused on the antibacterial efficacy of oxadiazole derivatives against common pathogens. Compounds were tested for their minimum inhibitory concentration (MIC) against S. aureus and E. coli, with some exhibiting MIC values as low as 8 µM .

Data Summary

| Activity Type | Cell Line/Pathogen | IC50/MIC Values |

|---|---|---|

| Antiproliferative | MCF-7 | 3.1 µM |

| Antiproliferative | A549 | Low micromolar range |

| Antimicrobial | Staphylococcus aureus | 8 µM |

| Antimicrobial | Escherichia coli | Moderate activity |

Comparison with Similar Compounds

Structural Analogs with Varied Heterocycles

ALC29: N-{[3-(2-Pyridinyl)-1,2,4-Oxadiazol-5-yl]methyl}benzamide (CAS 28854470)

- Key Differences : Replaces pyrazine with pyridin-2-yl.

- Properties : Molecular weight = 321.38; cLogP = 3.10.

- Activity : Validated as an inhibitor in surface plasmon resonance (SPR) assays, indicating the oxadiazole-benzamide scaffold's role in binding .

N-(2-((3-(Furan-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)phenyl)-2-(methylthio)benzamide (CAS 1797076-63-1)

- Key Differences : Substitutes pyrazine with furan-2-yl and introduces a methylthio group on the benzamide.

- Properties : Increased lipophilicity due to the methylthio group.

- Activity : Furan’s electron-rich nature may alter binding kinetics compared to pyrazine’s electron-deficient system .

2-Bromo-N-(2-((3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)phenyl)benzamide (CAS 1798018-96-8)

- Key Differences : Thiophene replaces pyrazine; bromine substituent on benzamide.

- Activity : Thiophene’s larger atomic size and polarizability may influence steric interactions .

Analogs with Modified Benzamide Substituents

3,4,5-Triethoxy-N-{2-[(3-Methyl-1,2,4-Oxadiazol-5-yl)methyl]phenyl}benzamide (CAS 1448052-61-6)

- Key Differences : Triethoxy substitution on benzamide; methyl instead of pyrazine on oxadiazole.

- Properties : Molecular weight = 425.5; increased hydrophilicity due to ethoxy groups.

- Activity : The triethoxy motif may enhance solubility but reduce membrane permeability compared to the target compound’s single methoxy group .

Temano-grel (3-Methoxy-N-{3-(1-Methyl-1H-Pyrazol-5-yl)-4-[2-(Morpholin-4-yl)ethoxy]phenyl}benzamide)

- Key Differences : Incorporates a pyrazole-morpholine substituent instead of oxadiazole-pyrazine.

- Properties : Molecular formula = C24H28N4O4; morpholine enhances aqueous solubility.

Analogs with Alternative Linker Groups

2-Ethoxy-N-{[7-(3-Methyl-1,2,4-Oxadiazol-5-yl)[1,2,4]Triazolo[4,3-a]pyridin-3-yl]methyl}benzamide (CAS 1775425-28-9)

- Key Differences : Triazolopyridine linker replaces phenyl group; ethoxy substituent.

- Properties : Molecular weight = 378.38; triazole introduces additional hydrogen-bonding sites.

2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl]methyl}phenyl)acetamide (CAS 2034535-59-4)

- Key Differences : Acetamide replaces benzamide; propan-2-ylsulfanyl group added.

- Properties : Molecular weight = 445.54; sulfur atom may influence metabolic stability.

- Comparison : The acetamide backbone could reduce steric hindrance compared to benzamide .

Q & A

Q. What are the optimal synthetic routes for preparing 3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, oxadiazole formation may require cyclization of acylhydrazides using POCl₃ under reflux (90–120°C), as demonstrated in analogous heterocyclic systems . Key steps include:

Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between benzamide and oxadiazole intermediates.

Cyclization : Optimize POCl₃ concentration (3–5 equivalents) and reaction time (3–6 hours) to maximize oxadiazole yield .

Purification : Column chromatography with gradients of ethyl acetate/hexane (20–40%) improves purity. Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase).

Solvent selection (e.g., DMF for polar intermediates, toluene for reflux steps) and temperature control are critical to avoid side products like imidazoles or over-oxidation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer : A combination of techniques ensures structural confirmation:

- NMR : ¹H and ¹³C NMR to identify methoxy (δ 3.8–4.0 ppm), pyrazine aromatic protons (δ 8.5–9.0 ppm), and oxadiazole-linked methylene (δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₀N₄O₃: 428.15).

- Elemental Analysis : Match calculated vs. experimental C, H, N content (±0.3% tolerance) .

Purity ≥95% is achievable via recrystallization (ethanol/water) or preparative HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly targeting bacterial enzymes?

- Methodological Answer : SAR studies should focus on modifying key pharmacophores:

Oxadiazole Core : Replace pyrazine with other heterocycles (e.g., pyridine, triazole) to assess enzyme binding affinity .

Methoxy Group : Test analogs with halogens (F, Cl) or bulkier substituents to probe steric effects on target interaction.

Benzamide Linker : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties.

Assays:

- Enzyme Inhibition : Measure IC₅₀ against bacterial acps-pptase using kinetic assays (NADH oxidation at 340 nm) .

- MIC Testing : Evaluate minimum inhibitory concentration against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

Computational docking (AutoDock Vina) can predict binding modes to enzyme active sites, prioritizing analogs for synthesis .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Mitigation approaches include:

MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding pocket stability .

Free Energy Calculations : Use MM-GBSA to refine binding affinity predictions and compare with experimental IC₅₀ values.

Crystallography : Co-crystallize the compound with target enzymes (e.g., acps-pptase) to validate docking poses .

If bioactivity is lower than predicted, check compound stability (e.g., hydrolysis of oxadiazole in PBS buffer) via LC-MS .

Q. How can researchers investigate the metabolic stability and toxicity profile of this compound in preclinical models?

- Methodological Answer :

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion over 60 minutes (LC-MS/MS) .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- In Vivo Studies :

- Pharmacokinetics : Administer IV/PO doses in rodents; collect plasma at 0, 1, 3, 6, 12, 24 hours for AUC and half-life calculations.

- Toxicology : Assess acute toxicity (LD₅₀) and histopathology in liver/kidney tissues after 14-day exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.